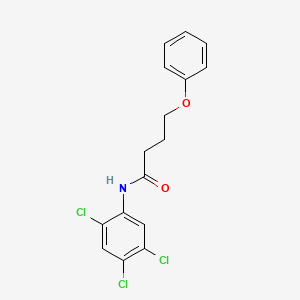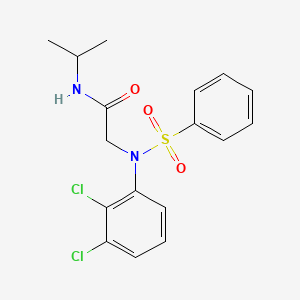
3-(4-chlorophenoxy)-7-propoxy-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenoxy)-7-propoxy-4H-chromen-4-one, commonly known as Clopidogrel, is a widely used antiplatelet medication. It is used to prevent blood clots in individuals with a history of heart attack, stroke, or peripheral artery disease.
作用機序
Clopidogrel works by irreversibly binding to the P2Y12 receptor on platelets, inhibiting their activation and aggregation. This prevents the formation of blood clots and reduces the risk of cardiovascular events.
Biochemical and Physiological Effects:
Clopidogrel has been shown to reduce platelet activation and aggregation, leading to a decrease in thromboxane A2 production. This results in a decrease in platelet-mediated inflammation and a reduction in the risk of cardiovascular events.
実験室実験の利点と制限
Clopidogrel has several advantages for lab experiments, including its stability and availability. It is also relatively easy to administer and has a well-established mechanism of action. However, it has limitations in terms of its specificity and potential for off-target effects, as well as its potential to interact with other medications.
将来の方向性
Future research on Clopidogrel could focus on improving its specificity and reducing its potential for off-target effects. It could also explore its potential for use in other conditions, such as venous thromboembolism. Additionally, research could investigate the use of Clopidogrel in combination with other medications for improved efficacy and safety.
合成法
Clopidogrel is synthesized through a multistep process starting from 2-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The intermediate is then reacted with 4-chlorophenol, followed by propyl bromide to obtain the final product. This synthesis method has been optimized to increase the yield and purity of the final product.
科学的研究の応用
Clopidogrel has been extensively studied for its effectiveness in preventing blood clots. It has been shown to reduce the risk of cardiovascular events in patients with acute coronary syndrome, as well as in patients undergoing percutaneous coronary intervention. Clopidogrel has also been studied in combination with aspirin for the prevention of recurrent stroke.
特性
IUPAC Name |
3-(4-chlorophenoxy)-7-propoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO4/c1-2-9-21-14-7-8-15-16(10-14)22-11-17(18(15)20)23-13-5-3-12(19)4-6-13/h3-8,10-11H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHMTTRFGGRUJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenoxy)-7-propoxy-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5230426.png)
![4-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5230431.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B5230441.png)
![dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5230447.png)


![1-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]-3-(diethylamino)-2-propanol](/img/structure/B5230489.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(4-methylbenzene)](/img/structure/B5230491.png)
![ethyl 4-(5-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5230495.png)
![N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5230510.png)
![methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5230520.png)
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5230527.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5230534.png)